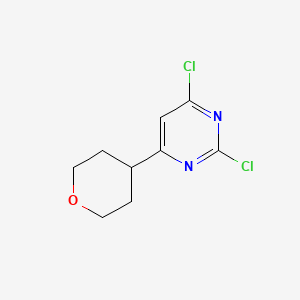

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-6-(oxan-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEABGXMPIACJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Hydroxyl Activation : SOCl₂ converts hydroxyl groups at positions 2 and 4 into chlorides via nucleophilic acyl substitution.

-

Catalytic Enhancement : Addition of dimethylformamide (DMF, 5 mol%) accelerates the reaction by generating reactive chlorosulfite intermediates.

Optimized Conditions

Alternative Chlorinating Agents

Phosphorus oxychloride (POCl₃) has been explored for milder conditions:

-

Procedure : 6-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4-diol is refluxed in POCl₃ with N,N-diethylaniline.

-

Outcome : Lower yields (72–75%) due to competing side reactions.

Purification and Characterization

Final isolation employs crystallization from dichloromethane/hexane mixtures, yielding >98% purity. Critical analytical data include:

Spectroscopic Profiles

Thermal Stability

Industrial Scalability

The CN102936224A method demonstrates scalability via:

-

Continuous Solvent Recovery : Dichloroethane and ethanol are distilled and reused, reducing waste.

-

Catalyst Recycling : Chlorination catalysts (e.g., FeCl₃) are filtered and reactivated.

Economic Metrics

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The tetrahydro-2H-pyran-4-yl group can undergo oxidation to form the corresponding lactone or reduction to form the fully saturated pyran ring.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or THF, and the reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while oxidation and reduction reactions can produce lactones or fully saturated pyran derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, primarily due to its biological activities:

- Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. For instance, studies have highlighted the potential of related pyrimidine compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Antiviral and Antimicrobial Activities

Pyrimidine derivatives are known for their antiviral and antimicrobial properties:

- Antiviral : Certain derivatives have been evaluated for their efficacy against viral infections, demonstrating the ability to inhibit viral replication .

- Antimicrobial : The compound has been tested for antimicrobial activity against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Properties

Research has explored the anti-inflammatory effects of pyrimidine derivatives:

- Studies have indicated that some derivatives can reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their differences:

Pharmacological Potential

- Tricyclic Heterocycles : The compound’s derivatives, like pyrimido[5,4-e][1,4]benzothiazepines, show promise in cancer and inflammation therapy, similar to 4-chloro-6-fluoropyrido[3,2-d]pyrimidine derivatives targeting kinases .

Biological Activity

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a dichloro substitution pattern and a tetrahydro-2H-pyran moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

- Molecular Formula : C9H10Cl2N2O

- IUPAC Name : 2,4-dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

- Molecular Weight : 219.09 g/mol

The biological activity of 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is believed to involve interactions with specific molecular targets, such as enzymes or receptors that play critical roles in cellular signaling pathways. However, detailed mechanisms remain to be fully elucidated through further research.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, pyrimidine derivatives have been reported to show activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate potential in this area.

Anticancer Activity

Research indicates that pyrimidine derivatives can possess anticancer properties. The presence of the tetrahydro-pyran group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular mechanisms. For example, certain pyrimidine derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.

Neuroprotective Effects

Given the structural similarities with other neuroactive compounds, 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine may exhibit neuroprotective effects. Compounds containing pyran rings have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential against bacterial strains | , |

| Anticancer | Inhibition of cancer cell proliferation | , |

| Neuroprotective | Possible protective effects in neurons | , |

Recent Research Insights

A recent study highlighted the synthesis and biological evaluation of various pyrimidine derivatives, including those with tetrahydro-pyran substituents. The findings suggested that these compounds could serve as leads for developing new therapeutic agents targeting cancer and microbial infections .

Q & A

Q. How does the tetrahydropyran ring influence the compound’s conformational flexibility?

- Methodological Answer :

- Analyze rotational barriers via DFT calculations (Gaussian, ORCA). The chair conformation of tetrahydropyran minimizes steric strain, but substituents may enforce boat or twist-boat conformers.

- Compare with X-ray data of analogous compounds to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.